N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
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Overview
Description
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is a derivative of thiazole, a class of compounds known for their diverse biological activities . The primary targets of thiazole derivatives can vary depending on the specific substituents on the thiazole ring . .
Mode of Action
The mode of action of thiazole derivatives is largely dependent on their interaction with their targets. The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms . .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and pentanamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the pentanamide group can be attached via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl ring and the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure
Uniqueness
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with phenyl and pentanamide groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-9-19(23)21-17-12-10-15(11-13-17)18-14-24-20(22-18)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXOUNDYYFATFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.